molecular formula C16H20N2O5 B3955647 ethyl 1-(4-methyl-3-nitrobenzoyl)-3-piperidinecarboxylate

ethyl 1-(4-methyl-3-nitrobenzoyl)-3-piperidinecarboxylate

Cat. No.: B3955647
M. Wt: 320.34 g/mol
InChI Key: JADSCBCIRYWNKX-UHFFFAOYSA-N
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Description

Ethyl 1-(4-methyl-3-nitrobenzoyl)-3-piperidinecarboxylate is a complex organic compound with a molecular structure that includes a piperidine ring, a nitrobenzoyl group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(4-methyl-3-nitrobenzoyl)-3-piperidinecarboxylate typically involves the reaction of 4-methyl-3-nitrobenzoyl chloride with ethyl 3-piperidinecarboxylate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-methyl-3-nitrobenzoyl)-3-piperidinecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Various nucleophiles such as amines or alcohols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Reduction: Ethyl 1-(4-methyl-3-aminobenzoyl)-3-piperidinecarboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-methyl-3-nitrobenzoic acid and ethanol.

Scientific Research Applications

Ethyl 1-(4-methyl-3-nitrobenzoyl)-3-piperidinecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 1-(4-methyl-3-nitrobenzoyl)-3-piperidinecarboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The piperidine ring may also play a role in binding to biological targets, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-3-nitrobenzoyl chloride: A precursor in the synthesis of ethyl 1-(4-methyl-3-nitrobenzoyl)-3-piperidinecarboxylate.

    Ethyl 4-[(4-methyl-3-nitrobenzoyl)amino]benzoate: A structurally similar compound with different functional groups.

    3-Methyl-4-nitrobenzoic acid: Another related compound with a similar aromatic structure.

Uniqueness

This compound is unique due to its combination of a piperidine ring and a nitrobenzoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

ethyl 1-(4-methyl-3-nitrobenzoyl)piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5/c1-3-23-16(20)13-5-4-8-17(10-13)15(19)12-7-6-11(2)14(9-12)18(21)22/h6-7,9,13H,3-5,8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JADSCBCIRYWNKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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